Amycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amycin B is a type of aminoglycoside antibiotic that is produced by the Streptomyces species of bacteria. It is commonly used as a broad-spectrum antibiotic in the treatment of bacterial infections. Amycin B is a potent antibiotic that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

科学的研究の応用

Genomic Insights

- Genetic Characteristics in Phylogeny and Metabolism : Amycolatopsis mediterranei, utilized for the production of rifamycin, plays a vital role in antimycobacterial therapy. The genomic study of A. mediterranei U32 shows distinct metabolic characteristics evolved via adaptation to diverse ecological niches, contributing to extensive antibiotic synthesis processes (Zhao et al., 2010).

Antibiotic Production

- Rifamycin B Production : Research on Amycolatopsis mediterranei S699, which produces rifamycin B, an important antibiotic, provides insights into the genetic basis of its production. The complete genome sequence of A. mediterranei S699 has been reported, which is crucial for understanding the biosynthesis of rifamycin B (Verma et al., 2011).

Novel Natural Analogs

- Discovery of Amycins A and B : Two novel natural niphimycin analogs, amycins A and B, were isolated from the culture broth of Streptomyces sp. DSM 3816. These compounds represent significant advancements in the field of antibiotic discovery (Grabley et al., 1990).

Biotechnological Optimization

- Optimization of Rifamycin B Fermentation : Machine learning approaches like Genetic Algorithm and Neighborhood Analysis were used to optimize the medium composition for Rifamycin B production, significantly improving productivity. This showcases the integration of biotechnology and computational methods in antibiotic production (Bapat & Wangikar, 2004).

Antibiotic and Peptide Synthesis

- Nonribosomal Synthesis of Cyclic Lipopeptides : Bacillus amyloliquefaciens FZB42, capable of suppressing plant pathogenic organisms, synthesizes antibiotics like bacillomycin D through nonribosomal peptide synthetases. Understanding these mechanisms is crucial for developing biocontrol agents (Koumoutsi et al., 2004).

特性

CAS番号 |

129313-99-1 |

|---|---|

製品名 |

Amycin B |

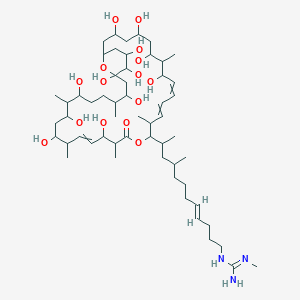

分子式 |

C56H101N3O15 |

分子量 |

1056.4 g/mol |

IUPAC名 |

1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |

InChI |

InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |

InChIキー |

PPUSZMZQPGFMIJ-HURQSWDASA-N |

異性体SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

正規SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |

同義語 |

amycin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)

![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)

![2-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236471.png)

![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)

![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)